molecular formula C19H19ClN2O3 B267627 N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide

N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide

Katalognummer B267627
Molekulargewicht: 358.8 g/mol
InChI-Schlüssel: SLNQLLNIDKNYDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide is a compound used in scientific research for its potential therapeutic properties. This compound is also known as ACPA and is a selective agonist of the G protein-coupled receptor, GPR18. GPR18 is a cannabinoid receptor-like protein that is expressed in various tissues, including the immune system, central nervous system, and gastrointestinal tract. The activation of GPR18 has been shown to have anti-inflammatory, analgesic, and neuroprotective effects.

Wirkmechanismus

The mechanism of action of N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide involves the activation of GPR18. GPR18 is a G protein-coupled receptor that is coupled to the Gαi/o family of G proteins. The activation of GPR18 leads to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. This, in turn, leads to the activation of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
The activation of GPR18 by N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide has been shown to have several biochemical and physiological effects. These include the reduction of inflammation, the reduction of pain, and the protection against neurodegenerative diseases. The anti-inflammatory effects of GPR18 activation are mediated by the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory signaling pathways. The analgesic effects of GPR18 activation are mediated by the inhibition of pain signaling pathways in the central and peripheral nervous systems. The neuroprotective effects of GPR18 activation are mediated by the inhibition of oxidative stress and the activation of neuroprotective signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide in lab experiments include its high selectivity for GPR18 and its potential therapeutic properties. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the research on N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide. These include the investigation of its potential therapeutic properties in various disease models, the development of more potent and selective GPR18 agonists, and the investigation of the downstream signaling pathways involved in GPR18 activation. Additionally, the potential interactions between GPR18 and other cannabinoid receptors, such as CB1 and CB2, should be investigated to better understand the role of GPR18 in the endocannabinoid system.

Synthesemethoden

The synthesis of N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide involves several steps. The first step is the reaction of 2-chlorophenol with 2-chloroacetyl chloride to form 2-chloro-2-(2-chlorophenoxy)acetophenone. The second step is the reaction of this intermediate with allylamine to form N-allyl-2-chloro-2-(2-chlorophenoxy)acetamide. The final step is the reaction of this intermediate with benzoyl chloride to form N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide.

Wissenschaftliche Forschungsanwendungen

N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide has been used in various scientific studies to investigate the potential therapeutic properties of GPR18 activation. Some of these studies have shown that the activation of GPR18 can reduce inflammation in various tissues, including the brain, lungs, and intestines. Other studies have shown that GPR18 activation can reduce pain and protect against neurodegenerative diseases.

Eigenschaften

Produktname

N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide

Molekularformel

C19H19ClN2O3

Molekulargewicht

358.8 g/mol

IUPAC-Name

2-[2-(2-chlorophenoxy)propanoylamino]-N-prop-2-enylbenzamide

InChI

InChI=1S/C19H19ClN2O3/c1-3-12-21-19(24)14-8-4-6-10-16(14)22-18(23)13(2)25-17-11-7-5-9-15(17)20/h3-11,13H,1,12H2,2H3,(H,21,24)(H,22,23)

InChI-Schlüssel

SLNQLLNIDKNYDT-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)NCC=C)OC2=CC=CC=C2Cl

Kanonische SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)NCC=C)OC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.